molecular formula C25H26N6O4S B2928776 N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-93-9

N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2928776
CAS No.: 872994-93-9
M. Wt: 506.58
InChI Key: GJOOXNOOQGQMMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,4-dimethoxyphenyl group, an amino group, a thio group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a 4-methylbenzamide group. These groups could potentially confer a variety of chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amino, thio, and amide groups, as well as the aromatic rings. These groups are often involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and melting point.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Compounds with similar structural features, specifically those incorporating [1,2,4]triazolo and pyridazin moieties, have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin demonstrated significant antioxidant ability, surpassing that of standard antioxidants like ascorbic acid in some cases. These compounds have shown potential in combating oxidative stress-related diseases and could be explored further for their protective effects against cellular damage caused by free radicals (Shakir, Ali, & Hussain, 2017).

Antimicrobial Properties

Research into new thienopyrimidine derivatives has unveiled pronounced antimicrobial activities against various pathogens. The development of these compounds offers promising avenues for the creation of new antibiotics to tackle resistant microbial strains. This indicates the potential for compounds with the [1,2,4]triazolo[4,3-b]pyridazin structure to contribute to the field of infectious diseases, providing a basis for the development of novel antimicrobial agents (Bhuiyan et al., 2006).

Anticancer and Radioprotective Potential

The exploration of sulfur heterocyclic compounds, including those with thiadiazole and triazolopyrimidine moieties, has highlighted their potential as anticancer and radioprotective agents. Some of these newly synthesized compounds have shown significant activities against cancer cell lines, indicating their potential in cancer therapy. Moreover, their radioprotective properties suggest a role in protecting normal tissues during radiation therapy, a critical aspect of cancer treatment (Ghorab et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Compounds with similar structures have been reported to influence pathways related to cell proliferation and microbial growth . Therefore, it’s possible that this compound may affect similar pathways.

Pharmacokinetics

The sulfanyl group may be involved in metabolic reactions, affecting its bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities . Therefore, it’s plausible that this compound may induce cell death in cancer cells or inhibit the growth of microbes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect its stability or interaction with its targets. The presence of other molecules may compete with this compound for its targets, potentially affecting its efficacy .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, such as in pharmaceutical applications, based on its chemical structure and properties .

Properties

IUPAC Name

N-[2-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-16-4-6-17(7-5-16)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)36-15-23(32)27-19-9-8-18(34-2)14-20(19)35-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOOXNOOQGQMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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